N-[(E)-(2,3-dichlorophenyl)methylideneamino]hexadecanamide
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Overview
Description
N-[(E)-(2,3-dichlorophenyl)methylideneamino]hexadecanamide is a synthetic organic compound characterized by the presence of a dichlorophenyl group and a hexadecanamide chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(E)-(2,3-dichlorophenyl)methylideneamino]hexadecanamide typically involves the condensation reaction between 2,3-dichlorobenzaldehyde and hexadecanamide in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in an organic solvent such as ethanol or methanol. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and catalysts to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
N-[(E)-(2,3-dichlorophenyl)methylideneamino]hexadecanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
N-[(E)-(2,3-dichlorophenyl)methylideneamino]hexadecanamide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-[(E)-(2,3-dichlorophenyl)methylideneamino]hexadecanamide involves its interaction with specific molecular targets. The compound is believed to exert its effects by binding to and modulating the activity of certain enzymes or receptors. This interaction can lead to changes in cellular signaling pathways, ultimately resulting in the observed biological effects .
Comparison with Similar Compounds
Similar Compounds
N-(2-hydroxyethyl)hexadecanamide: Known for its anti-inflammatory properties.
N-(3-fluorophenyl)methylideneamino]hexadecanamide: Similar structure but with a fluorine atom instead of chlorine.
N-(4-dimethylaminophenyl)methylideneamino]hexadecanamide: Contains a dimethylamino group instead of chlorine.
Uniqueness
N-[(E)-(2,3-dichlorophenyl)methylideneamino]hexadecanamide is unique due to the presence of the dichlorophenyl group, which imparts distinct chemical and biological properties. This structural feature differentiates it from other similar compounds and contributes to its specific applications and effects .
Properties
Molecular Formula |
C23H36Cl2N2O |
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Molecular Weight |
427.4 g/mol |
IUPAC Name |
N-[(E)-(2,3-dichlorophenyl)methylideneamino]hexadecanamide |
InChI |
InChI=1S/C23H36Cl2N2O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-18-22(28)27-26-19-20-16-15-17-21(24)23(20)25/h15-17,19H,2-14,18H2,1H3,(H,27,28)/b26-19+ |
InChI Key |
IBGJVNDKMBGAFV-LGUFXXKBSA-N |
Isomeric SMILES |
CCCCCCCCCCCCCCCC(=O)N/N=C/C1=C(C(=CC=C1)Cl)Cl |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)NN=CC1=C(C(=CC=C1)Cl)Cl |
Origin of Product |
United States |
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